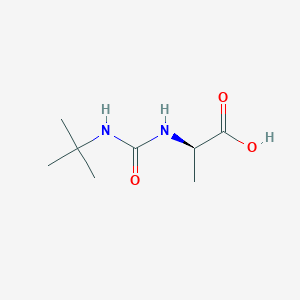![molecular formula C6H6IN5 B8534771 5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine](/img/structure/B8534771.png)
5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3,6-diamine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine typically involves the iodination of a preformed pyrazolo[3,4-b]pyridine scaffold. One common method involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain the iodinated intermediate . This intermediate is then subjected to further functionalization to introduce the amino groups at positions 3 and 6.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3,6-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the amino groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrazolo[3,4-b]pyridin-3,6-diamine, while oxidation with hydrogen peroxide could yield the corresponding nitro derivative .
Scientific Research Applications
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3,6-diamine: Similar in structure but with a bromine atom instead of iodine.
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3,6-diamine: Contains a fluorine atom instead of iodine.
1H-Pyrazolo[3,4-b]pyridin-3,6-diamine: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the iodine atom in 5-iodo-1H-pyrazolo[3,4-b]pyridine-3,6-diamine makes it more reactive and versatile in chemical synthesis compared to its bromine and fluorine analogs. This reactivity allows for a broader range of chemical modifications and applications .
Properties
Molecular Formula |
C6H6IN5 |
|---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
5-iodo-2H-pyrazolo[3,4-b]pyridine-3,6-diamine |
InChI |
InChI=1S/C6H6IN5/c7-3-1-2-4(8)11-12-6(2)10-5(3)9/h1H,(H5,8,9,10,11,12) |
InChI Key |
OYXUUECJEFKKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=NNC(=C21)N)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-[[5-(trifluoromethyl)-2-pyridyl]amino]butanoic acid](/img/structure/B8534691.png)










![1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B8534767.png)


